molecular formula C12H13ClN2O2S B1195478 N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide CAS No. 83298-75-3

N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide

Cat. No. B1195478
CAS RN: 83298-75-3
M. Wt: 284.76 g/mol
InChI Key: ACIMRXKJKQGBGL-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-5-chloro-1-naphthalenesulfonamide is a sulfonic acid derivative and a member of naphthalenes.

Scientific Research Applications

Antitumor Applications

N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide is part of a class of compounds that have shown promise in antitumor research. Sulfonamides, including N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide, have been evaluated in cell-based antitumor screens. These compounds have been identified as potent cell cycle inhibitors, with some advancing to clinical trials due to their preliminary activities in this setting. These compounds are known for disrupting tubulin polymerization and causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines (Owa et al., 2002).

Photocleavage and Phototherapy

N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide and its derivatives have been studied in photocleavage reactions. Near-UV irradiation of N-arenesulfonyl amino acids in aqueous solutions leads to cleavage of the sulfonamide, releasing intact amino acids. This photocleavage process has potential applications in phototherapy (Papageorgiou & Corrie, 1999).

Vasodilatory Activity

This class of sulfonamides has been shown to possess vasodilatory actions. They have been evaluated for their ability to increase arterial blood flow, showing potential as cardiovascular drugs. Specific alkylations of the compound have yielded derivatives with enhanced activity, comparable to that of diltiazem, a clinically used cardiovascular drug (Morikawa, Sone, & Asano, 1989).

Antimicrobial and Anti-inflammatory Agents

Sulfonamides, including N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide, are known for their anti-microbial and anti-inflammatory properties. They have been used widely in treating infections, with recent research focusing on synthesizing new sulfonamides and assessing their structural and biological potentials (Hussain et al., 2022).

Inhibition of Tumor-Associated Isozymes

Halogenated sulfonamides, including N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide, have been studied for their ability to inhibit tumor-associated isozyme carbonic anhydrase IX. These compounds display different inhibition profiles compared to other isozymes, suggesting their potential as antitumor agents (Ilies et al., 2003).

properties

CAS RN

83298-75-3

Product Name

N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

N-(2-aminoethyl)-5-chloronaphthalene-1-sulfonamide

InChI

InChI=1S/C12H13ClN2O2S/c13-11-5-1-4-10-9(11)3-2-6-12(10)18(16,17)15-8-7-14/h1-6,15H,7-8,14H2

InChI Key

ACIMRXKJKQGBGL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCN

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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